molecular formula C36H71NO4 B13391857 N-(1,3-dihydroxyoctadec-4-en-2-yl)-2-hydroxyoctadecanamide

N-(1,3-dihydroxyoctadec-4-en-2-yl)-2-hydroxyoctadecanamide

Cat. No.: B13391857
M. Wt: 582.0 g/mol
InChI Key: ZNZKGWLGVHSOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-hydroxystearoylsphingosine is a bioactive lipid molecule that plays a crucial role in various cellular processes. It is a sphingolipid composed of a long-chain fatty acid, stearic acid, and a sphingoid base, sphingosine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-hydroxystearoylsphingosine typically involves the acylation of sphingosine with 2-hydroxystearic acid. The reaction conditions often include the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for N-2-hydroxystearoylsphingosine are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-2-hydroxystearoylsphingosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amide bond can produce primary amines .

Properties

Molecular Formula

C36H71NO4

Molecular Weight

582.0 g/mol

IUPAC Name

N-(1,3-dihydroxyoctadec-4-en-2-yl)-2-hydroxyoctadecanamide

InChI

InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(40)36(41)37-33(32-38)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28,30,33-35,38-40H,3-27,29,31-32H2,1-2H3,(H,37,41)

InChI Key

ZNZKGWLGVHSOIV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O

Origin of Product

United States

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